Cas no 137173-46-7 (N-Dodecanoyl-L-Homoserine lactone)

N-Dodecanoyl-L-Homoserine lactone (C12-HSL) is a quorum-sensing signaling molecule primarily produced by Gram-negative bacteria to regulate gene expression in response to population density. As a member of the N-acyl homoserine lactone (AHL) family, it plays a critical role in bacterial communication, biofilm formation, and virulence. This compound is widely used in microbiological research to study intercellular signaling mechanisms and microbial behavior. Its high purity and stability make it suitable for in vitro and in vivo experiments, enabling precise modulation of quorum-sensing pathways. C12-HSL is particularly valuable for investigating Pseudomonas aeruginosa and other AHL-dependent bacterial systems, offering insights into potential therapeutic interventions targeting bacterial communication.
N-Dodecanoyl-L-Homoserine lactone structure
137173-46-7 structure
Product Name:N-Dodecanoyl-L-Homoserine lactone
CAS No:137173-46-7
MF:C16H29NO3
MW:283.406365156174
MDL:MFCD11976890
CID:1066734
PubChem ID:329760775
Update Time:2025-06-27

N-Dodecanoyl-L-Homoserine lactone Chemical and Physical Properties

Names and Identifiers

    • dodecanamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-
    • DODECANOYL-L-HOMOSERINE LACTONE
    • N-dodecanoyl-L-Homoserine lactone
    • N-Lauroyl-L-homoserine lactone
    • N-[(3S)-Tetrahydro-2-oxo-3-furanyl]dodecanamide
    • C12-HSL
    • N-[(3S)-2-oxooxolan-3-yl]dodecanamide
    • N-(dodecanoyl)-homoserine lactone
    • dDHL
    • (S)-N-dodecanoyl-HSL
    • 1927AH
    • BDBM50351252
    • LMFA08030014
    • (S)-N-(2-Oxotetrahydrofuran-3-yl)dodecanamide
    • N-[(3S)-Tetrahydro-2-oxo-3-furanyl]-dodecanamide
    • EWM
    • CS-0068272
    • MFCD11976890
    • CHEBI:220910
    • DTXSID001299632
    • J-006969
    • F87074
    • WILLZMOKUUPJSL-AWEZNQCLSA-N
    • HY-118697
    • 137173-46-7
    • CHEMBL8755
    • AKOS030595090
    • N-Dodecanoyl-L-homoserine lactone, >=96% (HPLC)
    • AS-68634
    • SCHEMBL131898
    • DA-56076
    • N-Dodecanoyl-L-Homoserine lactone
    • MDL: MFCD11976890
    • Inchi: 1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-11-15(18)17-14-12-13-20-16(14)19/h14H,2-13H2,1H3,(H,17,18)/t14-/m0/s1
    • InChI Key: WILLZMOKUUPJSL-AWEZNQCLSA-N
    • SMILES: O1C([C@H](CC1)NC(CCCCCCCCCCC)=O)=O

Computed Properties

  • Exact Mass: 283.21487
  • Monoisotopic Mass: 283.21474379g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 11
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 55.4

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 485.8±34.0 °C at 760 mmHg
  • PSA: 55.4
  • Optical Activity: [α]/D -25±5°, c = 0.2 in methanol
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

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(CAS:137173-46-7)N-Dodecanoyl-L-Homoserine lactone
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Purity:99%
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Price ($):1463.0/386.0/207.0
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Additional information on N-Dodecanoyl-L-Homoserine lactone

Introduction to N-Dodecanoyl-L-Homoserine Lactone (CAS No. 137173-46-7)

N-Dodecanoyl-L-Homoserine Lactone, a compound with the chemical formula C₁₃H₂₅NO₃, is a derivative of homoserine lactone and has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound is particularly noted for its role as a synthetic intermediate and its potential applications in modulating biological processes. The CAS number 137173-46-7 uniquely identifies this molecule and distinguishes it from other homoserine lactone derivatives, making it a subject of intense study.

The structure of N-Dodecanoyl-L-Homoserine Lactone features a dodecanoyl group attached to the homoserine lactone backbone. This modification introduces a longer hydrophobic chain, which can influence the compound's solubility, bioavailability, and interactions with biological targets. The presence of the lactone ring enhances its reactivity, making it a valuable tool in synthetic chemistry and drug design.

Recent advancements in the study of N-Dodecanoyl-L-Homoserine Lactone have highlighted its potential in quorum sensing regulation. Quorum sensing is a communication system used by bacteria to coordinate collective behaviors based on population density. By interfering with quorum sensing pathways, this compound could offer novel strategies for combating bacterial infections. Research has shown that derivatives of homoserine lactones can disrupt bacterial biofilm formation and virulence factor production, making them promising candidates for antimicrobial applications.

In addition to its antibacterial properties, N-Dodecanoyl-L-Homoserine Lactone has been explored for its potential role in neurological research. The dodecanoyl group's hydrophobic nature suggests that it may be able to cross the blood-brain barrier, allowing it to interact with central nervous system receptors. Studies have begun to investigate its effects on neurotransmitter release and receptor activity, opening new avenues for treating neurological disorders.

The synthesis of N-Dodecanoyl-L-Homoserine Lactone involves multi-step organic reactions, typically starting from homoserine or its derivatives. The introduction of the dodecanoyl group requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, facilitating further research and development.

One of the most exciting aspects of N-Dodecanoyl-L-Homoserine Lactone is its versatility as a building block in drug discovery. Its unique structure allows chemists to modify various functional groups while retaining the core lactone moiety. This flexibility has led to the development of several analogs with enhanced pharmacological properties. For instance, modifications aimed at improving solubility or reducing toxicity have yielded compounds with promising preclinical results.

The pharmacokinetic profile of N-Dodecanoyl-L-Homoserine Lactone is another area of active investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for optimizing its therapeutic potential. Preliminary studies suggest that it exhibits moderate bioavailability and rapid clearance, which may necessitate frequent dosing or combination therapies to maintain efficacy.

From a regulatory perspective, N-Dodecanoyl-L-Homoserine Lactone falls under the category of research chemicals rather than pharmaceuticals at this stage. However, its potential applications in medicine have prompted regulatory bodies to closely monitor its development. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential as researchers move closer to clinical trials.

The future of N-Dodecanoyl-L-Homoserine Lactone lies in continued research and clinical validation. As our understanding of bacterial quorum sensing and neurological pathways grows, so does the potential for this compound to make significant contributions to medicine. Collaborative efforts between academic researchers and industry scientists are likely to drive innovation in this field.

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Amadis Chemical Company Limited
(CAS:137173-46-7)N-Dodecanoyl-L-Homoserine lactone
A1011803
Purity:99%/99%/99%
Quantity:1g/250mg/100mg
Price ($):1463.0/386.0/207.0
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